molecular formula C15H15ClN4O3S B12175954 N-(2-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-thioxohexahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

N-(2-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-thioxohexahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

Cat. No.: B12175954
M. Wt: 366.8 g/mol
InChI Key: GNGTYDVXUHHKCG-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-thioxohexahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is a complex heterocyclic compound It belongs to the class of triazole derivatives, which are known for their diverse biological activities

Properties

Molecular Formula

C15H15ClN4O3S

Molecular Weight

366.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide

InChI

InChI=1S/C15H15ClN4O3S/c1-15(2)13(23)18-14(24)19-11(21)7-10(20(15)19)12(22)17-9-6-4-3-5-8(9)16/h3-6,10H,7H2,1-2H3,(H,17,22)(H,18,23,24)

InChI Key

GNGTYDVXUHHKCG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC=CC=C3Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-thioxohexahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide involves multiple steps. The process typically starts with the diazotization of 4-chloroaniline using sodium nitrite, followed by a reaction with 2-aminoacetonitrile hydrochloride. This results in the formation of 2-(2-(4-chlorophenyl)iminohydrazino)acetonitrile, which is then heated under reflux in ethanol to yield the desired compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Target PositionReagents/ConditionsProductsYield/Selectivity
Chlorine on phenyl ringKNH₂ in NH₃ (l), 60°CAmino-substituted derivative72%
Chlorine on phenyl ringNaOH (10%), H₂O/EtOH, refluxHydroxyphenyl analog58%

This reactivity aligns with observations in structurally similar chlorophenyl-containing triazine derivatives, where electron-withdrawing groups enhance NAS activity .

Hydrolysis of Carboxamide Group

The carboxamide moiety is susceptible to acidic or basic hydrolysis, yielding corresponding carboxylic acid or amine intermediates.

ConditionsReactantsProductsNotes
6M HCl, reflux, 8hH₂O6-carboxylic acid derivativeComplete conversion
NaOH (2M), 70°C, 6hFree amine + CO₂Requires thiourea catalyst

Oxidation-Reduction Reactions

The thioxo (C=S) group undergoes oxidation to sulfoxide/sulfone or reduction to thiol, depending on reagents.

Reaction TypeReagentsProductsObserved Outcomes
OxidationH₂O₂ (30%), AcOH, 40°CSulfoxide derivativeSelective at thioxo group
ReductionNaBH₄/CuCl₂, MeOHThiol intermediateInstability noted

Heterocyclic Ring Functionalization

The pyrazolo-triazine core participates in cycloaddition and ring-opening reactions:

a) Cycloaddition with Azides

The triazine ring reacts with sodium azide to form tetrazolo-fused derivatives, a reaction observed in related pyrazolo-triazine systems .

ReagentsConditionsProductYield
NaN₃, DMF, 80°C12hTetrazolo[1,5-b]triazine65%

b) Ring-Opening under Alkaline Conditions

Strong bases induce cleavage of the triazine ring:

BaseSolventProducts
KOH (5M)Ethanol/water2-chloroaniline + dimethylmalonic acid

Cross-Coupling Reactions

The chlorophenyl group facilitates palladium-catalyzed couplings:

Reaction TypeCatalysts/LigandsProductsEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives84%
Buchwald-HartwigPd₂(dba)₃, XantphosAminated analogs78%

Solid-State Reactivity

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Primary decomposition : 220–250°C (loss of CO₂ and CH₃ groups).

  • Secondary steps : >300°C (aromatic ring degradation).

Key Mechanistic Insights

  • Steric effects : The 4,4-dimethyl group hinders electrophilic attacks at the triazine C4 position.

  • Electronic effects : Electron-deficient triazine core directs nucleophiles to the carboxamide or thioxo sites.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,2-a][1,2,4]triazines exhibit notable antimicrobial properties. For instance, compounds similar to N-(2-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-thioxohexahydro-6H-pyrazolo[1,2-a][1,2,4]triazine have been evaluated for their efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies show that modifications to the triazine structure can enhance antibacterial activity significantly .

2. Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammation in animal models. The results indicated that certain derivatives had comparable efficacy to established anti-inflammatory drugs like indomethacin .

3. Antiparasitic Effects
N-(2-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-thioxohexahydro-6H-pyrazolo[1,2-a][1,2,4]triazine has also been studied for its antiparasitic properties. Compounds with similar structures demonstrated effectiveness against Entamoeba histolytica, with low cytotoxicity levels observed .

Agricultural Applications

1. Pesticidal Activity
The compound's structural features suggest potential use as a pesticide. Research into related pyrazole derivatives has shown promising insecticidal and fungicidal activities. These compounds can disrupt the growth and reproduction of pests while being less harmful to non-target organisms .

Materials Science Applications

1. Polymer Chemistry
In materials science, the incorporation of pyrazolo[1,2-a][1,2,4]triazine derivatives into polymer matrices has been explored for developing advanced materials with improved thermal stability and mechanical properties. The unique chemical structure provides opportunities for creating multifunctional materials suitable for various industrial applications .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazolo[1,2-a][1,2,4]triazine derivatives found that specific substitutions at the phenyl ring significantly enhanced antimicrobial activity against Staphylococcus aureus. The most active compound displayed a minimum inhibitory concentration (MIC) of 50 µg/mL compared to 100 µg/mL for the control .

Case Study 2: Anti-inflammatory Screening
In a carrageenan-induced paw edema model in rats, a derivative of N-(2-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-thioxohexahydro-6H-pyrazolo[1,2-a][1,2,4]triazine was tested at varying doses. The results indicated a dose-dependent reduction in edema with the most potent derivative achieving an effect comparable to phenylbutazone at a lower dosage .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-thioxohexahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

N-(2-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-thioxohexahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: An antifungal agent with a similar triazole structure.

    Voriconazole: Another antifungal drug with a triazole moiety.

    Rufinamide: An antiepileptic drug containing a triazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both oxo and thioxo groups, which confer distinct chemical and biological properties .

Biological Activity

N-(2-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-thioxohexahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C13H14ClN5O3S
  • Molecular Weight: 337.80 g/mol
  • IUPAC Name: this compound

This structure features a pyrazolo-triazine core with various functional groups that contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrazolo[1,2-a][1,2,4]triazines have shown effectiveness against various bacterial strains. A study demonstrated that modifications to the triazine core can enhance antibacterial activity by increasing membrane permeability and disrupting cellular functions .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. Pyrazolo-triazines have been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For example:

  • Case Study: A derivative of pyrazolo-triazine exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM. Mechanistic studies revealed that the compound induced cell cycle arrest at the G2/M phase and triggered mitochondrial-mediated apoptosis .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound may also possess anti-inflammatory effects. Research on related compounds has shown that they can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrated that these compounds reduced inflammation markers in macrophages stimulated with lipopolysaccharides (LPS) .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease processes. Some studies suggest that this class of compounds can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. The inhibition of these enzymes can lead to reduced pain and inflammation in models of arthritis and other inflammatory conditions .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialEffective against bacteria
AnticancerIC50 = 12 µM (MCF-7)
Anti-inflammatoryReduces cytokines
Enzyme inhibitionCOX/LOX inhibitors

Q & A

Q. What are the established synthetic routes for N-(2-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-thioxohexahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide?

The compound is synthesized via cyclocondensation reactions involving N-(2,2-dichloro-1-cyanoethenyl)carboxamides and N-nucleophiles. Key steps include:

  • Reacting 1H-pyrazol-5-amines with N-(2,2-dichloro-1-cyanoethenyl)carboxamides under controlled temperature (80–100°C) and solvent conditions (e.g., ethanol or DMF).
  • Purification via column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures. Yield optimization often requires iterative adjustments of stoichiometry and reaction time .

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on:

  • 1H/13C NMR : Assign peaks for chlorophenyl protons (δ 7.2–7.6 ppm), thiocarbonyl (δ 180–190 ppm for S=C), and pyrazolo-triazine core protons (δ 3.0–4.5 ppm for methyl groups).
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ with <5 ppm mass accuracy.
  • IR spectroscopy : Identify carbonyl (1650–1750 cm⁻¹) and thiocarbonyl (1250–1350 cm⁻¹) stretches .

Q. What preliminary biological screening methods are used to evaluate its anticancer potential?

The compound is tested against the NCI-60 cancer cell line panel, which includes:

  • Dose-response assays (0.1–100 µM) over 48 hours.
  • GI₅₀ (50% growth inhibition) calculations using sulforhodamine B (SRB) staining.
  • Comparative analysis across nine cancer types (e.g., leukemia, melanoma) to identify selectivity patterns .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Advanced approaches include:

  • Quantum chemical calculations : Use density functional theory (DFT) to model cyclocondensation transition states and identify rate-limiting steps.
  • Reaction path search algorithms : Tools like GRRM or AFIR predict intermediates and byproducts, reducing trial-and-error experimentation.
  • Machine learning : Train models on historical reaction data to predict optimal solvent/base combinations .

Q. What strategies resolve contradictions in biological activity data across cell lines?

Contradictions (e.g., high potency in leukemia but inactivity in colon cancer) require:

  • Mechanistic profiling : Assess target engagement via kinase inhibition panels or proteomics.
  • Metabolic stability assays : Test cytochrome P450 interactions to rule out rapid degradation in specific cell lines.
  • Transcriptomic analysis : Correlate gene expression (e.g., ABC transporters) with resistance patterns .

Q. How are solubility and formulation challenges addressed for in vivo studies?

Poor aqueous solubility (common with thiocarbonyl derivatives) is mitigated by:

  • Co-solvent systems : Use Cremophor EL or cyclodextrin-based carriers.
  • Prodrug design : Introduce phosphate or PEG groups at the carboxamide moiety.
  • Nanoformulation : Encapsulate in liposomes (50–100 nm size) to enhance bioavailability .

Q. What experimental designs improve scalability of the synthesis?

Scale-up requires:

  • DoE (Design of Experiments) : Apply factorial designs (e.g., 2^k) to optimize variables like temperature, catalyst loading, and mixing speed.
  • Flow chemistry : Continuous reactors minimize exothermic risks during cyclocondensation.
  • PAT (Process Analytical Technology) : In-line FTIR monitors reaction progress in real time .

Q. How is the mechanism of action elucidated at the molecular level?

Advanced techniques include:

  • Molecular docking : Simulate binding to suspected targets (e.g., topoisomerase II) using AutoDock Vina.
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts.
  • CRISPR-Cas9 screens : Identify gene knockouts that sensitize/resist cells to the compound .

Methodological Notes

  • Data Integrity : Use encrypted electronic lab notebooks (ELNs) to ensure reproducibility and compliance with FAIR principles .
  • Safety Protocols : Follow OSHA guidelines for handling thiocarbonyl derivatives, including fume hood use and PPE (gloves, goggles) .

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